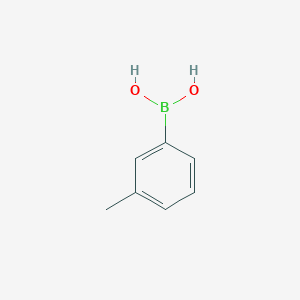

3-Tolylboronic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQCPCFFYBKRLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370054 | |

| Record name | 3-Tolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17933-03-8 | |

| Record name | 3-Methylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17933-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Tolylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard and reliable protocol for the laboratory-scale synthesis of 3-Tolylboronic acid. This important building block is widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds in the development of novel pharmaceutical and agrochemical compounds.[1][2] The primary method detailed herein involves the formation of a Grignard reagent from 3-bromotoluene (B146084), followed by its reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Core Synthesis Pathway: Grignard Reaction Route

The most common and efficient synthesis of this compound commences with the preparation of the corresponding Grignard reagent, 3-tolylmagnesium bromide. This organometallic intermediate is then reacted with a boron electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The resulting boronic ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.[3][4]

Caption: Generalized workflow for the synthesis of this compound via the Grignard reaction pathway.

Comparative Data of Arylboronic Acid Synthesis Protocols

The following table summarizes quantitative data from representative protocols for the synthesis of tolylboronic acid isomers. While specific yields for this compound can vary, this data provides a comparative baseline for what can be expected under optimized laboratory conditions.

| Parameter | 4-Tolylboronic Acid Synthesis | This compound Synthesis (Typical) | Reference |

| Starting Material | 4-Bromotoluene | 3-Bromotoluene | [4] |

| Magnesium (equiv.) | 1.09 | ~1.1 | |

| Borate Reagent | Trimethyl borate | Trimethyl borate or Triisopropyl borate | |

| Borate (equiv.) | 2.5 | ~1.2 - 2.5 | |

| Solvent | Anhydrous THF | Anhydrous THF or Diethyl Ether | |

| Grignard Formation Temp. | Reflux | Room Temp to Reflux | |

| Boration Reaction Temp. | -78 °C to Room Temp | -78 °C to Room Temp | |

| Hydrolysis Agent | Hydrochloric Acid | Hydrochloric Acid | |

| Reported Yield | Not specified in detail, but generally high | A Chinese patent reports an average total yield of 50% for the two-step process to 3-carboxybenzeneboronic acid, with the first step being the synthesis of this compound. | |

| Purity | Not specified | The subsequent product's average purity was 99.3%. | |

| Melting Point | Not specified | 160-162 °C |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for analogous compounds. All glassware should be oven-dried prior to use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

Materials and Reagents:

-

3-Bromotoluene (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Iodine (a single crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate or Triisopropyl borate (1.2 equiv)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

To a three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inert gas inlet, add magnesium turnings (1.1 equiv).

-

Flame-dry the apparatus under vacuum and backfill with nitrogen or argon.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equiv) in anhydrous THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Boration Reaction:

-

Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

While maintaining the temperature at -78 °C, add the trialkyl borate (1.2 equiv) dropwise to the stirred Grignard solution. A thick white precipitate will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully quench the reaction by adding 2 M HCl until the solution is acidic (pH ~1-2), while stirring vigorously. This step hydrolyzes the boronic ester to the boronic acid.

-

Continue to stir the mixture for 30-60 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate or by washing the solid with a non-polar solvent to remove non-polar impurities like biphenyl, a common side product in Grignard reactions.

-

This detailed guide provides a robust framework for the successful synthesis of this compound, a critical reagent for professionals in chemical research and drug development. Adherence to anhydrous and inert conditions is paramount for achieving high yields.

References

An In-Depth Technical Guide to 3-Tolylboronic Acid (CAS: 17933-03-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organoboron compound with the chemical formula C₇H₉BO₂.[1] It is a versatile synthetic intermediate widely employed in organic chemistry, particularly in the formation of carbon-carbon bonds. Its significance in medicinal chemistry and materials science stems from its role as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, applications, and safety information.

Physicochemical and Safety Data

This compound is typically a white to off-white or beige solid, often appearing as a powder or chunks. It is sparingly soluble in water but shows good solubility in organic solvents such as methanol (B129727) and ethanol. Key quantitative data and safety information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17933-03-8 | |

| Molecular Formula | C₇H₉BO₂ | |

| Molecular Weight | 135.96 g/mol | |

| Appearance | White to off-white powder or chunks | |

| Melting Point | 160-162 °C | |

| Boiling Point | 290.4 °C at 760 mmHg | N/A |

| Solubility | Sparingly soluble in water (+/- 2.5%) | |

| InChI Key | BJQCPCFFYBKRLM-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC=CC(=C1)B(O)O |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Codes | Reference(s) |

| Causes skin irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | |

| Causes serious eye irritation | Eye Irrit. 2 | P280, P305+P351+P338, P337+P313 | |

| May cause respiratory irritation | STOT SE 3 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard reaction, starting from 3-bromotoluene (B146084).

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 3-bromotoluene and triisopropyl borate (B1201080).

Materials:

-

3-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-tolylmagnesium bromide).

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

-

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a prominent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for the formation of C(sp²)-C(sp²) bonds. This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (B123540)

This protocol details the synthesis of 4-methoxy-3'-methylbiphenyl.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-methoxy-3'-methylbiphenyl.

-

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various compounds with potential therapeutic applications. While the boronic acid moiety itself is not always the pharmacophore, its utility in constructing the carbon skeleton of drug candidates is invaluable.

For instance, derivatives of this compound have been utilized in the synthesis of compounds evaluated as inhibitors of various enzymes or as ligands for receptors implicated in disease pathways. The tolyl group can provide beneficial hydrophobic interactions within a protein's binding pocket, and the ability to easily form biaryl structures via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by introducing diverse substituents.

A hypothetical drug discovery workflow could involve the use of this compound to synthesize a library of biaryl compounds. These compounds would then be screened against a specific biological target, for example, a kinase involved in a cancer signaling pathway.

While this compound itself is not known to directly modulate a specific signaling pathway, the compounds synthesized from it can. For example, a biaryl compound synthesized using this compound could potentially inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Conclusion

This compound (CAS: 17933-03-8) is a commercially available and highly valuable reagent in organic synthesis. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of biaryl structures. This capability makes it an important building block for the synthesis of complex molecules in the fields of drug discovery and materials science. This guide has provided essential data, detailed experimental protocols for its synthesis and a key reaction, and an overview of its role in the development of new chemical entities. Researchers and scientists can leverage this information for the design and execution of novel synthetic strategies.

References

3-Tolylboronic acid molecular weight

An In-depth Technical Guide to 3-Tolylboronic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known as 3-methylphenylboronic acid, is an organoboron compound that has become an indispensable tool in modern organic synthesis and medicinal chemistry.[1] As a versatile synthetic building block, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] This capability makes it highly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, key applications, and detailed experimental protocols relevant to researchers and professionals in drug development.

Physicochemical and Quantitative Data

This compound is a white to off-white or beige solid, often appearing as a powder or chunks.[1][2] It is stable under normal temperatures and pressures and should be stored at ambient temperature in a dry, dark place.[1][3] While sparingly soluble in water, it dissolves in organic solvents like methanol (B129727) and ethanol.[1][2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 135.96 g/mol | [2][4][5] |

| Molecular Formula | C₇H₉BO₂ | [1][2][4] |

| CAS Number | 17933-03-8 | [1][2][4] |

| Melting Point | 160-162 °C | [6] |

| Purity | Typically ≥97% | [6] |

| InChI Key | BJQCPCFFYBKRLM-UHFFFAOYSA-N | [2] |

Core Applications in Synthesis

The principal application of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for constructing biaryl and styrenyl frameworks, which are common motifs in many biologically active compounds.[7][8] The reaction's tolerance for a wide range of functional groups and its often mild conditions make it a favored strategy in multi-step syntheses for drug discovery.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general method for synthesizing arylboronic acids from the corresponding aryl halide, adapted from established procedures for similar compounds. The workflow involves the formation of a Grignard reagent followed by quenching with a borate (B1201080) ester.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Standard glassware for anhydrous reactions (three-neck flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation: Place magnesium turnings in a flame-dried three-neck flask under an inert atmosphere. Add a small volume of anhydrous THF, followed by a crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromotoluene in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue stirring at reflux until the magnesium is consumed.

-

Borate Ester Quenching: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the final product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative procedure for coupling this compound with an aryl bromide to form a biaryl product.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., aqueous Na₂CO₃, K₂CO₃, or CsF)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

-

Reaction vessel (e.g., Schlenk flask or round-bottom flask)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Solvent Addition: Add the degassed solvent(s) to the vessel. If using a biphasic system, add the organic solvent and the aqueous base solution.

-

Reaction Execution: Place the vessel under an inert atmosphere. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for a period of 4-24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

Visualized Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate a typical synthesis workflow and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Workflow for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 17933-03-8|m-Tolylboronic acid|BLD Pharm [bldpharm.com]

- 4. This compound | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(17933-03-8)IR [chemicalbook.com]

- 6. 间甲基苯硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Tolylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-tolylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes data for structurally similar compounds to provide a broader context for its solubility characteristics. The methodologies presented are standard for determining boronic acid solubility and can be directly applied to this compound.

Introduction to this compound

This compound, also known as 3-methylphenylboronic acid, is an organoboron compound with the chemical formula C₇H₉BO₂.[1][2][3][4] It is a white to off-white solid and is a crucial reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility in the synthesis of pharmaceuticals and agrochemicals makes understanding its solubility profile in various organic solvents essential for reaction optimization, purification, and formulation.[1]

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in organic solvents such as methanol (B129727) and ethanol, and slightly soluble in water.[1][5] A specific quantitative measurement indicates a high solubility in Dimethyl Sulfoxide (DMSO).

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Concentration (Molar) | Notes |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | 1471.02 mM | Requires sonication; hygroscopic DMSO can impact solubility.[6] |

| Water | +/- 2.5% | Not specified | General solubility information.[7] |

Solubility of Analogous Phenylboronic Acids

To provide a more comprehensive understanding, the following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several organic solvents. This data is presented as mole fraction solubility at different temperatures and can serve as a useful reference for estimating the behavior of this compound in similar solvent systems.[8]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction, x) [8]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid | meta-Isobutoxyphenylboronic Acid | para-Isobutoxyphenylboronic Acid |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | Not specified |

Note: The solubility of the ortho-isomer is significantly higher than that of the meta and para isomers in the tested solvents.[9][10]

Phenylboronic acid itself demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[11]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[8][11] This method involves observing the dissolution of a solid in a liquid upon controlled heating.

Principle: A biphasic mixture of the boronic acid and the chosen solvent with a known composition is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of a light beam passing through the sample.[8]

Apparatus and Materials:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Programmable thermostat bath

-

Precision thermometer

-

Light source and detector (for instrumental monitoring)

-

Boronic Acid (e.g., this compound)

-

High-purity organic solvents

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.[8]

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure the system is at equilibrium.[8]

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, and the light transmission increases.[8]

-

Determination of Solubility Temperature: The temperature at which the solution becomes clear (i.e., the turbidity disappears) is recorded as the solubility temperature for that specific mole fraction.

-

Data Collection: The experiment is repeated for different compositions of the boronic acid and solvent to generate a solubility curve.

Caption: Workflow for determining boronic acid solubility.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The solubility of the boronic acid, the aryl halide, and the catalyst in the chosen solvent system is critical for reaction efficiency.

The general mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronate (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Key steps in the Suzuki-Miyaura reaction.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its general solubility in polar organic solvents like alcohols and DMSO is established. For practical applications, the solubility data of analogous compounds such as phenylboronic acid and its derivatives provide valuable insights. The standardized dynamic method for solubility determination offers a reliable protocol for generating specific data as needed. A thorough understanding of solubility is paramount for the effective use of this compound in synthetic chemistry, particularly for optimizing reaction conditions in processes like the Suzuki-Miyaura cross-coupling.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 间甲基苯硼酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methylphenylboronic Acid 17933-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 3-tolylboronic acid. It includes detailed ¹H and ¹³C NMR data, experimental protocols for spectral acquisition, and visual diagrams to aid in the understanding of the compound's structure-spectral correlations and the experimental workflow. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science where this compound is a key building block.

Introduction

This compound, also known as 3-methylphenylboronic acid, is an important organoboron compound widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, necessitates a thorough understanding of its structural and spectral characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the characterization of such organic compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

It is important to note that arylboronic acids have a propensity to form cyclic anhydride (B1165640) trimers (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. The equilibrium between the boronic acid and its boroxine (B1236090) can be influenced by factors such as concentration, solvent, and the presence of water. Therefore, careful sample preparation is crucial for obtaining high-quality NMR spectra.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound in different deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| DMSO-d₆ | ~7.8 (broad s) | br s | - | 2H | B(OH)₂ |

| 7.63 | s | - | 1H | Ar-H (Position 2) | |

| 7.58 | d | 7.5 | 1H | Ar-H (Position 6) | |

| 7.23 | t | 7.5 | 1H | Ar-H (Position 5) | |

| 7.14 | d | 7.5 | 1H | Ar-H (Position 4) | |

| 2.31 | s | - | 3H | -CH₃ | |

| CDCl₃ | ~8.1 (broad s) | br s | - | 2H | B(OH)₂ |

| 7.95 | s | - | 1H | Ar-H (Position 2) | |

| 7.89 | d | 7.6 | 1H | Ar-H (Position 6) | |

| 7.37 | t | 7.6 | 1H | Ar-H (Position 5) | |

| 7.31 | d | 7.6 | 1H | Ar-H (Position 4) | |

| 2.41 | s | - | 3H | -CH₃ |

Note: The chemical shift of the B(OH)₂ protons can be broad and may vary depending on concentration and water content. In some cases, this peak may exchange with residual water in the solvent.

Table 2: ¹³C NMR Spectral Data of this compound

| Solvent | Chemical Shift (δ) (ppm) | Assignment |

| DMSO-d₆ | 137.4 | Ar-C (Position 3) |

| 134.8 | Ar-C (Position 1) | |

| 133.5 | Ar-C (Position 6) | |

| 130.5 | Ar-C (Position 2) | |

| 128.0 | Ar-C (Position 5) | |

| 127.3 | Ar-C (Position 4) | |

| 21.1 | -CH₃ | |

| CDCl₃ | 138.2 | Ar-C (Position 3) |

| 136.0 | Ar-C (Position 1) | |

| 134.9 | Ar-C (Position 6) | |

| 131.8 | Ar-C (Position 2) | |

| 128.4 | Ar-C (Position 5) | |

| 127.8 | Ar-C (Position 4) | |

| 21.4 | -CH₃ |

Note: The carbon atom attached to the boron (C-1) may sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Obtaining high-resolution NMR spectra of arylboronic acids requires careful attention to the experimental setup to minimize the effects of oligomerization.

1. Sample Preparation

-

Solvent Selection: The choice of solvent can significantly impact the quality of the NMR spectrum.

-

Protic Solvents: Deuterated methanol (B129727) (CD₃OD) or deuterium (B1214612) oxide (D₂O) can be used to break up the boroxine trimers and provide sharper signals for the aromatic and methyl groups. However, the B(OH)₂ protons will exchange with the solvent and will not be observed.

-

Aprotic Polar Solvents: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice and can often provide good quality spectra.

-

Aprotic Non-Polar Solvents: Deuterated chloroform (B151607) (CDCl₃) can be used, but boronic acids often have lower solubility and a higher tendency to form boroxines in these solvents, which may result in broader peaks.

-

-

Concentration: It is advisable to use a relatively low concentration (e.g., 5-10 mg in 0.5-0.7 mL of solvent) to reduce intermolecular interactions and the formation of oligomers.

-

Sample Purity: Ensure the sample is free of paramagnetic impurities which can cause significant line broadening.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the desired deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Number of Scans: A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key relationships and workflows.

Caption: Correlation between the structure of this compound and its NMR signals.

Caption: General experimental workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of 3-Methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification and Physical Properties

3-Methylphenylboronic acid, also known as m-tolylboronic acid, is an organoboron compound with the molecular formula C₇H₉BO₂.[1] It is a white to light yellow crystalline powder.[1]

Table 1: Physical and Chemical Properties of 3-Methylphenylboronic Acid

| Property | Value | Reference |

| Synonyms | 3-Methylbenzeneboronic acid, m-Tolylboronic acid | [1][2][3] |

| CAS Number | 17933-03-8 | |

| Molecular Formula | C₇H₉BO₂ | |

| Molecular Weight | 135.96 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 160 - 162 °C | |

| Solubility | Slightly soluble in water. Soluble in Methanol. | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. |

Section 2: Hazard Identification and GHS Classification

3-Methylphenylboronic acid is classified as a hazardous substance. The primary hazards are skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

Signal Word: Warning

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

Section 3: First Aid Measures

Prompt and appropriate first aid is essential in case of exposure.

Table 3: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. |

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.

First Aid Workflow

Caption: General first aid procedures for exposure to 3-methylphenylboronic acid.

Section 4: Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.

-

Specific Hazards: The compound may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides and boron oxides.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Ensure adequate ventilation and keep unprotected personnel away.

-

Environmental Precautions: Prevent the product from entering drains, waterways, or soil.

-

Containment and Cleanup: Sweep up the spilled material into an airtight container, taking care not to create dust. Dispose of the collected material in accordance with local, state, and federal regulations.

Spill Response Workflow

Caption: Logical steps for responding to a 3-methylphenylboronic acid spill.

Section 5: Handling, Storage, and Personal Protection

-

Handle in a well-ventilated area.

-

Wear suitable protective equipment to avoid contact with skin, eyes, and clothing.

-

Prevent dust dispersion.

-

Wash hands and face thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as oxidizing agents.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Respiratory | A dust respirator is required when dust is generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

| Hand | Protective gloves (e.g., nitrile rubber). |

| Eye/Face | Safety glasses with side-shields or goggles. A face shield may be necessary in some situations. |

| Skin/Body | Protective clothing, such as a lab coat, and protective boots if required. |

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.

Section 6: Stability and Reactivity

-

Reactivity: No special reactivity has been reported.

-

Chemical Stability: The product is stable under proper storage conditions.

-

Possibility of Hazardous Reactions: No hazardous reactions are known under normal conditions.

-

Conditions to Avoid: Heat, flames, sparks, and dust formation.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and oxides of boron.

Section 7: Toxicological and Ecological Information

-

Toxicological Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. It is classified as causing skin and serious eye irritation. No data is available regarding acute toxicity, carcinogenicity, or reproductive toxicity.

-

Ecological Information: No ecological data is available for this product. It is advised to prevent its release into the environment.

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

This technical guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use and ensure that all personnel are trained in the proper handling procedures.

References

A Technical Guide to the Commercial Availability and Application of 3-Tolylboronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the procurement landscape, key chemical properties, and synthetic applications of 3-Tolylboronic acid, a vital reagent in modern organic chemistry.

Introduction

This compound (also known as 3-methylphenylboronic acid) is a versatile organoboron compound that has become an indispensable tool in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its key properties, and detailed experimental protocols for its application, with a focus on the Suzuki-Miyaura reaction.

Commercial Availability and Procurement

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing. The compound is typically offered in various purities and quantities.

A summary of prominent suppliers and their typical offerings is presented in the table below. Please note that pricing is subject to change and may vary based on quantity, purity, and supplier.

| Supplier | Typical Purity | Available Quantities | Indicative Pricing (USD) |

| MedchemExpress | ≥98% | 25 g, 100 g | $25 (25 g), $42 (100 g)[1] |

| Thermo Scientific Chemicals | 97% | 1 g and larger | Price available upon login[2] |

| Krins Life Sciences | 97% (extrapure) | Gram to kilogram scale | $80.39 - $1,218.84[3] |

| Oakwood Chemical | 98% | 1 g, 5 g, 25 g, 100 g | $10 (1 g), $11 (5 g), $33 (25 g), $104 (100 g)[4] |

| Sigma-Aldrich (Merck) | 97% | Gram to kilogram scale | Price available upon login[5] |

| Strem Chemicals | min. 97% | 5 g, 25 g | $156 (5 g), $617 (25 g) |

| BLD Pharm | --- | Not specified | Price available upon inquiry |

| Chem-Impex | 97-104% (titration) | Not specified | Price available upon inquiry |

| Various (via Guidechem/Alibaba) | 95%, 99% | Kilogram scale | ~$23 - $100/kg |

When procuring this compound, researchers should consider the required purity for their specific application. While a purity of 97% is common and suitable for many standard coupling reactions, higher purities (≥98% or 99%) are available and may be necessary for sensitive applications or in later stages of drug development to minimize side reactions and impurities in the final product.

The following diagram illustrates a typical workflow for the procurement and utilization of this compound in a research and development setting.

References

Theoretical Insights into 3-Tolylboronic Acid: A Technical Guide for Researchers

Introduction

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is an organoboron compound with the chemical formula C₇H₉BO₂.[1][2] It is a white to off-white solid that plays a significant role as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its utility extends to the preparation of pharmaceutical intermediates and agrochemicals.[2] For researchers in drug development and materials science, a deep understanding of its molecular structure and electronic properties is crucial for designing novel molecules and predicting their behavior. This technical guide provides an in-depth overview of the theoretical studies of this compound, focusing on its structural, spectroscopic, and electronic properties as elucidated by computational methods.

Theoretical and Computational Methodologies

The theoretical investigation of arylboronic acids like this compound predominantly employs Density Functional Theory (DFT), a robust computational method for predicting molecular properties. The following outlines a typical experimental protocol for such theoretical studies, based on methodologies reported for analogous compounds.

Computational Details

A common approach for the theoretical analysis of arylboronic acids involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its most stable conformation (lowest energy state). This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The optimization process ensures that all calculated properties correspond to a realistic molecular geometry. For phenylboronic acids, conformational analysis is crucial as the orientation of the hydroxyl groups can lead to different stable isomers (e.g., anti-syn, syn-anti, syn-syn, and anti-anti).[3]

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to better match experimental values.

-

Electronic Property Calculations: Key electronic properties are determined from the optimized geometry. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[4]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attacks.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the charge distribution, hybridization, and delocalization of electron density within the molecule.

-

Software: The Gaussian suite of programs is a widely used software package for performing these DFT calculations.

Data Presentation

Table 1: Optimized Geometric Parameters (Selected Bond Lengths and Angles) for the Most Stable Conformer of an Analogous Arylboronic Acid [5]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.394 | C2-C1-C6 | 117.9 |

| C1-B1 | 1.558 | C1-C2-C3 | 121.2 |

| B1-O1 | 1.367 | C1-B1-O1 | 122.5 |

| B1-O2 | 1.371 | O1-B1-O2 | 114.3 |

| O1-H1 | 0.966 | B1-O1-H1 | 111.2 |

Data is for 3-fluorophenylboronic acid and serves as a representative example.

Table 2: Calculated Vibrational Frequencies (Selected Modes) for an Analogous Arylboronic Acid [5]

| Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3678 | O-H stretching |

| ν(C-H) | 3075 | Aromatic C-H stretching |

| ν(C=C) | 1615 | Aromatic C=C stretching |

| δ(O-H) | 1345 | O-H in-plane bending |

| ν(B-O) | 1188 | B-O stretching |

| ν(C-B) | 704 | C-B stretching |

Data is for 3-fluorophenylboronic acid and serves as a representative example.

Table 3: Calculated Electronic Properties for an Analogous Arylboronic Acid [5]

| Property | Calculated Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Energy Gap | 5.62 eV |

| Dipole Moment | 2.45 Debye |

Data is for 3-fluorophenylboronic acid and serves as a representative example.

Visualization of Theoretical Concepts

To further elucidate the theoretical aspects of this compound, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: A typical workflow for DFT calculations.

Caption: HOMO-LUMO energy gap and its relation to reactivity.

Biological Activity and Signaling Pathways

While the primary application of this compound is in organic synthesis, boronic acids as a class have garnered significant interest in medicinal chemistry.[6] Several boronic acid-containing compounds have been developed as enzyme inhibitors, with bortezomib (B1684674) being a notable example for treating multiple myeloma.[7] The boron atom in boronic acids can form reversible covalent bonds with active site residues of enzymes, leading to their inhibition.

However, a review of the current literature does not indicate specific studies on the involvement of this compound in defined cellular signaling pathways. Its role in drug development is primarily as a synthetic intermediate for the construction of more complex molecules that may have biological activity.[2] Therefore, while the boronic acid moiety is of interest to medicinal chemists, this compound itself is not typically studied for its direct interaction with signaling cascades.

Conclusion

Theoretical studies provide invaluable insights into the intrinsic properties of molecules like this compound. Through computational methods such as DFT, researchers can predict its geometry, vibrational spectra, and electronic characteristics with a high degree of accuracy. This information is instrumental for understanding its reactivity and for the rational design of new molecules in the fields of drug discovery and materials science. While specific, published computational data for this compound is limited, the methodologies and representative data from analogous compounds presented in this guide offer a solid foundation for researchers. Future theoretical work dedicated to this compound would be beneficial to further refine our understanding of this important synthetic building block.

References

- 1. This compound | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid: molecular structure | Semantic Scholar [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of 3-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformation are organoboron reagents, with boronic acids being the most utilized coupling partners. Among these, 3-Tolylboronic acid emerges as a versatile building block for the introduction of the 3-methylphenyl moiety, a common structural motif in a variety of biologically active molecules and functional materials. This document provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Application Notes

This compound is a valuable reagent for the synthesis of biaryl and heteroaryl compounds. The presence of the methyl group at the meta-position of the phenyl ring can influence the steric and electronic properties of the final product, which is a critical consideration in drug design and materials science. The Suzuki-Miyaura coupling reaction involving this compound is known for its high yields and selectivity under mild reaction conditions.[1][2]

Key Advantages:

-

Versatility: It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[1][3]

-

Stability: this compound is a stable, crystalline solid that is easy to handle and store.

-

Favorable Reaction Kinetics: The reaction generally proceeds under mild conditions with good to excellent yields.[4]

-

Functional Group Tolerance: The reaction is compatible with a variety of functional groups, minimizing the need for protecting groups.

Considerations for Optimization:

-

Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. The use of specific ligands like SPhos and XPhos can significantly improve yields, especially with challenging substrates.

-

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the prevalence of side reactions.

-

Solvent System: A variety of solvents can be employed, often in biphasic mixtures. Common solvent systems include toluene/water, dioxane/water, and DME. Anhydrous conditions may also be necessary for certain substrates.

-

Temperature: Reactions are typically run at elevated temperatures, ranging from room temperature to 100 °C, to ensure a reasonable reaction rate. Microwave-assisted heating can also be employed to shorten reaction times.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for rapid reaction optimization and library synthesis.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv)

-

Base (e.g., 2 M K₂CO₃, 10 equiv)

-

Solvent (e.g., N,N-Dimethylacetamide - DMA)

Procedure:

-

In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

-

Add the solvent to dissolve the solids.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 150 °C for 20 minutes.

-

After cooling, filter the reaction mixture.

-

Purify the filtrate by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving tolylboronic acid derivatives, providing a basis for comparison and optimization.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 (2.0) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 15 | Good Conversion | |

| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | 15 (2.0) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 25 | 18 | Good Conversion | |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ | Cs₂CO₃ (2.0) | Toluene/H₂O | 80 | 2 | 95 | |

| 2-Bromo-3-picoline | Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 80 | - | 82 |

Table 2: Effect of Catalyst and Ligand on Yield

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Yield (%) | Reference |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ | SPhos | High | |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃ | XPhos | High |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using 3-Tolylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate has become indispensable in both academic and industrial laboratories.[2] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[3]

Among the various applications of the Suzuki-Miyaura coupling, the synthesis of biaryl compounds is of paramount importance. The biaryl motif is a privileged structure found in numerous pharmaceuticals, natural products, and advanced materials.[4][5] This document provides detailed application notes and protocols for the synthesis of biaryls utilizing 3-tolylboronic acid, a readily available and versatile building block for introducing a 3-methylphenyl group into target molecules.

Significance in Drug Development and Materials Science

The ability to synthesize a diverse library of biaryl compounds is crucial for the discovery and development of new therapeutic agents and functional materials. The incorporation of a 3-methylphenyl group can significantly influence the pharmacological and material properties of a molecule.

In drug development , the biaryl scaffold is a common feature in a multitude of biologically active compounds, including anti-inflammatory drugs, anti-cancer agents, and treatments for cardiovascular diseases. The methyl group on the phenyl ring can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The Suzuki-Miyaura coupling using this compound offers a direct and efficient route to novel drug candidates. For instance, the synthesis of substituted coumarin (B35378) derivatives, which are known to possess antibacterial properties, can be achieved via Suzuki coupling. Furthermore, this methodology is employed in the synthesis of key intermediates for blockbuster drugs like Losartan, an angiotensin II receptor blocker used to treat high blood pressure.

In materials science , biaryl compounds are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and conducting polymers. The torsional angle between the two aryl rings, which is influenced by substituents like the methyl group in the 3-position, can fine-tune the photophysical and electronic properties of these materials. The synthesis of molecules like 3,3'-dimethylbiphenyl (B1664587), which can be prepared through the homocoupling of this compound, provides building blocks for more complex organic materials.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is intended to serve as a guide for reaction optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole (B123540) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 90 | 12 | 92 | |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (1:1:1) | 80 | 6 | 95 | |

| 3 | 4-Bromobenzaldehyde | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 88 | |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 91 | |

| 5 | 1-Chloro-4-cyanobenzene | NiCl₂(PPh₃)₂ (3) | - | K₃PO₄ (2.6) | Toluene | 100 | 24 | 85 | |

| 6 | 3-Iodo-o-carborane | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | Toluene | 90 | 7 | 86 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.

Materials and Reagents:

-

This compound (1.2 mmol, 163 mg)

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (B44618) (PPh₃, 0.04 mmol, 10.5 mg)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

Toluene (4 mL)

-

Deionized water (1 mL)

-

Ethyl acetate (for workup)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Inert gas line (manifold or balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound (163 mg), 4-bromoanisole (187 mg), palladium(II) acetate (4.5 mg), triphenylphosphine (10.5 mg), and potassium carbonate (276 mg).

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Using a syringe, add toluene (4 mL) and deionized water (1 mL) to the flask.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure biaryl product.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are of high purity and the solvent is adequately degassed.

-

Increase the reaction temperature or prolong the reaction time.

-

Consider using a more active catalyst system, such as a palladacycle or a catalyst with a more electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos).

-

A stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), may improve the yield in some cases.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: The formation of 3,3'-dimethylbiphenyl can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring efficient stirring.

-

Dehalogenation of Aryl Halide: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be beneficial.

-

-

Purification Challenges:

-

Residual palladium catalyst can often be removed by filtering the crude product through a short plug of silica gel or by treating the organic solution with a palladium scavenger.

-

If the product is difficult to separate from starting materials or byproducts by chromatography, consider recrystallization as an alternative purification method.

-

Mandatory Visualizations

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: General experimental workflow for biaryl synthesis.

References

Application Notes: 3-Tolylboronic Acid in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Tolylboronic acid is a versatile and commercially available reagent that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon (C-C) bonds.[1] This reaction is instrumental in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules, including the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[2]

The utility of this compound stems from its ability to introduce a 3-methylphenyl (m-tolyl) group into a target molecule with high efficiency and functional group tolerance. The resulting biaryl structures are key components in numerous drug candidates and active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and data for the use of this compound in the synthesis of a key pharmaceutical intermediate, 2-(3-methylphenyl)benzoic acid, a precursor for various therapeutic agents.

Key Applications in Pharmaceutical Synthesis

The Suzuki-Miyaura coupling reaction utilizing this compound is a cornerstone for the synthesis of various pharmaceutical intermediates. A prominent application is in the creation of biphenyl (B1667301) carboxylic acid derivatives, which are precursors to Angiotensin II Receptor Blockers (ARBs). These drugs, such as Telmisartan and Valsartan, are widely prescribed for the management of hypertension and other cardiovascular diseases.[3][4]

The general scheme for this transformation involves the coupling of an aryl halide, typically a bromo- or iodo-substituted benzoic acid derivative, with this compound in the presence of a palladium catalyst and a base.

Experimental Protocols

Synthesis of 2-(3-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2-(3-methylphenyl)benzoic acid, a valuable intermediate for the preparation of various pharmaceuticals. The reaction proceeds via a Suzuki-Miyaura cross-coupling between 2-bromobenzoic acid and this compound.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for 2-(3-methylphenyl)benzoic acid synthesis.

Materials:

-

2-Bromobenzoic acid

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-(3-methylphenyl)benzoic acid.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids to form biphenyl carboxylic acids, based on generalized literature procedures.[5]

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |